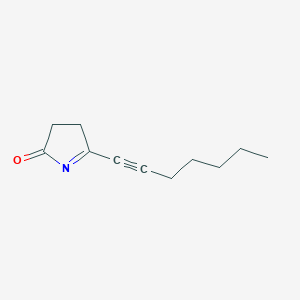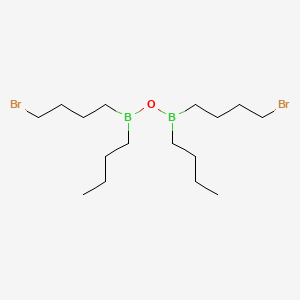
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is an organoboron compound characterized by the presence of bromobutyl and dibutyldiboroxane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane typically involves the reaction of dibutyldiboroxane with 1,4-dibromobutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atoms in the compound can undergo oxidation to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form diborane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds such as boronic esters or amides.
Oxidation Reactions: Products include boronic acids or borate esters.
Reduction Reactions: Products include diborane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane involves its ability to undergo various chemical transformations. The bromine atoms in the compound can participate in nucleophilic substitution reactions, while the boron atoms can undergo oxidation or reduction reactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-bromobutyl)benzene: Similar in structure but lacks the boron atoms.
1,3-Dibromobutane: Contains bromine atoms but lacks the boron and dibutyldiboroxane groups.
Dibutyldiboroxane: Contains the boron and dibutyldiboroxane groups but lacks the bromobutyl groups.
Uniqueness
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is unique due to the presence of both bromobutyl and dibutyldiboroxane groups. This combination of functional groups imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61632-71-1 |
|---|---|
Molekularformel |
C16H34B2Br2O |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
4-bromobutyl-[4-bromobutyl(butyl)boranyl]oxy-butylborane |
InChI |
InChI=1S/C16H34B2Br2O/c1-3-5-11-17(13-7-9-15-19)21-18(12-6-4-2)14-8-10-16-20/h3-16H2,1-2H3 |
InChI-Schlüssel |
NKTPAXPEYCHJMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCCBr)OB(CCCC)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)

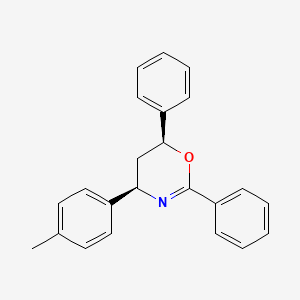
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
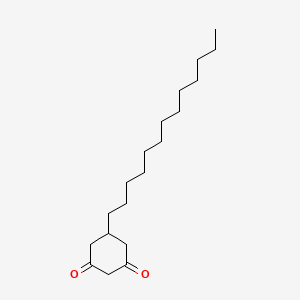

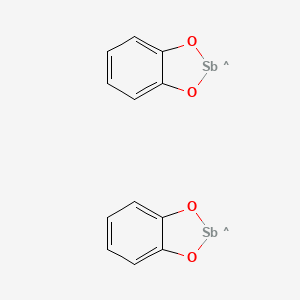
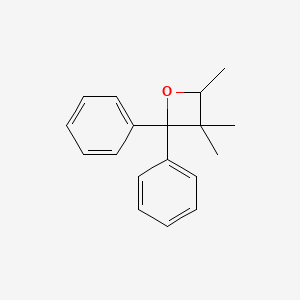
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
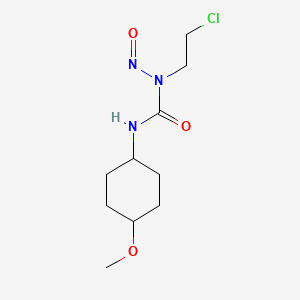
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
